9-Octadecene, 1,1-dimethoxy-, (Z)-
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Overview
Description
9-Octadecene, 1,1-dimethoxy-, (Z)- is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.5304 . This compound is characterized by the presence of a long hydrocarbon chain with a double bond in the Z-configuration and two methoxy groups attached to the first carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecene, 1,1-dimethoxy-, (Z)- typically involves the reaction of 9-octadecenal with methanol in the presence of an acid catalyst . The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the dimethyl acetal by further reaction with methanol .
Industrial Production Methods
Industrial production of 9-Octadecene, 1,1-dimethoxy-, (Z)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-Octadecene, 1,1-dimethoxy-, (Z)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Octadecene, 1,1-dimethoxy-, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 9-Octadecene, 1,1-dimethoxy-, (Z)- involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the hydrocarbon chain can interact with lipid membranes . These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Octadecene: A similar compound with a single double bond but lacking the methoxy groups.
9-Octadecenal: The aldehyde precursor used in the synthesis of 9-Octadecene, 1,1-dimethoxy-, (Z)-.
9-Octadecene, 1,1-dimethoxy-, (E)-: The E-isomer of the compound with different spatial configuration.
Uniqueness
9-Octadecene, 1,1-dimethoxy-, (Z)- is unique due to its specific Z-configuration and the presence of two methoxy groups, which confer distinct chemical and biological properties compared to its isomers and related compounds .
Biological Activity
9-Octadecene, 1,1-dimethoxy-, (Z)- is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential therapeutic properties and applications in organic synthesis. This article explores the biological activity of 9-Octadecene, 1,1-dimethoxy-, (Z)-, including its mechanisms of action, antioxidant properties, and potential therapeutic applications.
The compound is characterized by its unique Z-configuration and the presence of two methoxy groups. These features influence its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 9-octadecenal with methanol under acidic conditions, which can be scaled for industrial production using optimized methods such as continuous flow reactors.
The biological activity of 9-Octadecene, 1,1-dimethoxy-, (Z)- is primarily attributed to its interaction with lipid membranes due to its hydrocarbon chain. The methoxy groups can engage in hydrogen bonding with biological molecules, potentially influencing cellular signaling pathways. This interaction may lead to various biological effects, including antioxidant activity and modulation of cell proliferation.
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of 9-Octadecene, 1,1-dimethoxy-, (Z)-. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The compound's antioxidant capacity was measured using the DPPH radical scavenging assay, demonstrating significant activity compared to controls .
Antiproliferative Effects
In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study reported that treatment with 9-Octadecene, 1,1-dimethoxy-, (Z)- resulted in a dose-dependent decrease in cell viability in cancer cells .
Case Studies
Several case studies have explored the effects of 9-Octadecene, 1,1-dimethoxy-, (Z)- on specific diseases:
- Retinitis Pigmentosa : Elevated levels of this compound have been linked to defects in plasmalogen synthesis associated with retinitis pigmentosa. The compound serves as an indirect marker for assessing plasmalogen levels in fibroblasts .
- Oxidative Stress Disorders : Its antioxidant properties suggest potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of 9-Octadecene, 1,1-dimethoxy-, (Z)- better, a comparison with similar compounds is essential.
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
9-Octadecenal | Aldehyde | Precursor for synthesis; lower antioxidant activity |
1-Octadecene | Alkene | Limited biological activity; primarily industrial use |
9-Octadecene, 1,1-dimethoxy-, (E)- | Isomer | Different spatial configuration; varying biological effects |
Properties
Molecular Formula |
C20H40O2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(Z)-1,1-dimethoxyoctadec-9-ene |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- |
InChI Key |
WBNMCUYSZJIEFY-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(OC)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(OC)OC |
Origin of Product |
United States |
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